molecular formula C14H13ClO B6371594 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% CAS No. 1261893-38-2

5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95%

Cat. No. B6371594
CAS RN: 1261893-38-2
M. Wt: 232.70 g/mol
InChI Key: DZFGMUGGUVPFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% (5-CMP-2-MP) is an organic compound with a wide range of applications in both scientific research and industrial production. It has a unique structure, with a chlorine atom connected to two methyl groups and a phenol group. This compound is found in a variety of products, including pharmaceuticals, herbicides, and plasticizers. It has been studied for its potential to act as an antioxidant, and its ability to reduce the formation of free radicals. It has also been studied for its potential to act as an anti-inflammatory, and its ability to reduce the production of certain pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% is not fully understood. It is believed that the compound works by scavenging free radicals, and by inhibiting the production of pro-inflammatory cytokines. It is also believed that the compound may act as an antioxidant, and may be able to reduce the formation of oxidative stress. In addition, it is believed that the compound may act as a chemopreventive agent, and may be able to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% are not fully understood. It has been studied for its potential to act as an antioxidant, and its ability to reduce the formation of free radicals. It has also been studied for its potential to act as an anti-inflammatory, and its ability to reduce the production of certain pro-inflammatory cytokines. In addition, 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% has been studied for its potential to act as a chemopreventive agent, and its ability to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% in lab experiments include its availability and its low cost. It is also relatively easy to synthesize, and it can be used in a variety of different experiments. The disadvantages of using this compound in lab experiments include its potential toxicity, and its potential to cause skin irritation. In addition, it is important to ensure that the proper safety protocols are followed when using this compound in the lab.

Future Directions

For the use of 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% include further research into its potential to act as an antioxidant and to reduce the formation of free radicals. In addition, further research into its potential to act as an anti-inflammatory, and its ability to reduce the production of certain pro-inflammatory cytokines is needed. Additionally, further research into its potential to act as a chemopreventive agent, and its ability to inhibit the growth of certain cancer cells is needed. Finally, further research into its potential to act as an anti-fungal agent, and its ability to inhibit the growth of certain fungi is needed.

Synthesis Methods

5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% can be synthesized in a number of ways, including the use of Friedel-Crafts acylation and the use of Grignard reagents. The Friedel-Crafts acylation method involves the reaction of a phenol with an acyl chloride in the presence of an aluminum chloride catalyst. This reaction produces an acylated phenol, which can then be reacted with a Grignard reagent to produce the desired 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95%. The Grignard reagent is a magnesium halide, and the reaction involves the addition of the Grignard reagent to the acylated phenol.

Scientific Research Applications

5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% has been studied for its potential to act as an antioxidant and to reduce the formation of free radicals. It has also been studied for its potential to act as an anti-inflammatory, and its ability to reduce the production of certain pro-inflammatory cytokines. In addition, 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% has been studied for its potential to act as a chemopreventive agent, and its ability to inhibit the growth of certain cancer cells. It has also been studied for its potential to act as an anti-fungal agent, and its ability to inhibit the growth of certain fungi.

properties

IUPAC Name

5-(2-chloro-4-methylphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-9-3-6-12(13(15)7-9)11-5-4-10(2)14(16)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFGMUGGUVPFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683851
Record name 2'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-38-2
Record name 2'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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